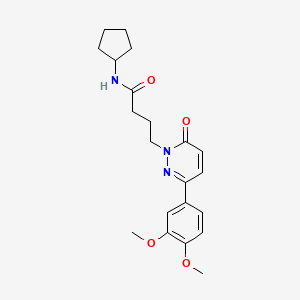

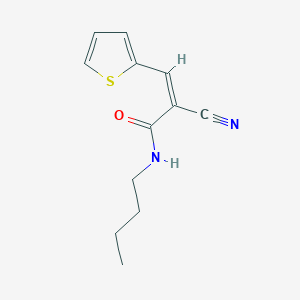

N-(3-acetylphenyl)-3-(p-tolylthio)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

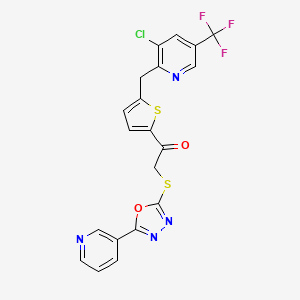

The first paper discusses the synthesis of a chiral β-receptor antagonist that shares a similar acetylphenyl component with N-(3-acetylphenyl)-3-(p-tolylthio)propanamide. The synthesis involves starting from inexpensive materials and using an enantiopure chiral reagent, leading to a product with high enantioselectivity. The product's detection was confirmed by 1H NMR, 13C NMR, and MS, and its enantiomeric excess was determined by chiral HPLC analysis .

Molecular Structure Analysis

In the second paper, a related compound with a tolylthio moiety is synthesized and its crystal and molecular structure is analyzed. The compound, 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol, is characterized by spectroscopic techniques and X-ray diffraction studies. It crystallizes in the monoclinic crystal class and the detailed cell parameters are provided, along with the space group and final residual factor . This information is valuable for understanding the structural aspects of compounds with tolylthio groups.

Chemical Reactions Analysis

Neither of the provided papers directly discusses the chemical reactions of N-(3-acetylphenyl)-3-(p-tolylthio)propanamide. However, the synthesis methods and characterization techniques mentioned can be applied to study the chemical reactions of similar compounds. For instance, the use of N-chlorosuccinimide mediated direct sulfenylation at room temperature, as mentioned in the second paper, could potentially be a relevant reaction for the synthesis or modification of N-(3-acetylphenyl)-3-(p-tolylthio)propanamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-acetylphenyl)-3-(p-tolylthio)propanamide are not directly reported in the provided papers. However, the methods used for characterizing related compounds, such as NMR, MS, chiral HPLC, and X-ray diffraction, are crucial for determining these properties. The crystallographic data provided for a structurally related compound gives insight into the possible crystalline nature and stability of N-(3-acetylphenyl)-3-(p-tolylthio)propanamide .

科学的研究の応用

Synthesis and Biological Activity

Antimicrobial Properties : Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have been synthesized through copper catalytic anionarylation. The resulting compounds, including 5-(4-acetylphenyl) substituted 2-aminothiazol-4(5H)-ones, have demonstrated significant antibacterial and antifungal activities. This suggests potential antimicrobial research applications for N-(3-acetylphenyl)-3-(p-tolylthio)propanamide (Baranovskyi et al., 2018).

Antitumor Activity : The design and synthesis of novel 3-benzyl-substituted-4(3H)-quinazolinones have been carried out, with some analogues showing broad-spectrum antitumor activity. This highlights the potential use of N-(3-acetylphenyl)-3-(p-tolylthio)propanamide in the development of antitumor agents (Al-Suwaidan et al., 2016).

Drug Delivery Technologies : Propofol, a well-known anesthetic agent, has been the subject of extensive study, including its mechanism of action, structure-activity relationships, and drug delivery technologies. Research into improving the formulations of lipid-soluble drugs like propofol can inform similar efforts for N-(3-acetylphenyl)-3-(p-tolylthio)propanamide, especially in optimizing its delivery and bioavailability (Trapani et al., 2000).

Neuroprotective Properties : Propofol's neuroprotective effects, including its potential to reduce cerebral blood flow and intracranial pressure, as well as its antioxidant and anti-inflammatory properties, indicate a research interest in exploring similar effects in N-(3-acetylphenyl)-3-(p-tolylthio)propanamide. This could lead to the development of new therapeutics for neurodegenerative diseases (Kotani et al., 2008).

Environmental Impact and Degradation : The study of ketoprofen's photochemical transformation and its environmental impact provides a framework for investigating the degradation pathways and environmental fate of N-(3-acetylphenyl)-3-(p-tolylthio)propanamide. Understanding these pathways can help assess the ecological risks associated with the compound and guide the development of safer chemical entities (Hykrdová et al., 2018).

特性

IUPAC Name |

N-(3-acetylphenyl)-3-(4-methylphenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-13-6-8-17(9-7-13)22-11-10-18(21)19-16-5-3-4-15(12-16)14(2)20/h3-9,12H,10-11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFFEETYKYDNMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC(=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-3-(p-tolylthio)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole](/img/structure/B2539185.png)

![4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine hydrochloride](/img/structure/B2539189.png)

![(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2539197.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2539202.png)

![N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2539205.png)